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Compound Name: 3-[(3-Pyridinyloxy)methyl]aniline

CAS No.: 642084-90-0

Cat. No.: B1391354

Get Quote

Executive Summary: The Linker's Role in Kinase
Inhibition
In kinase inhibitor discovery, the linker is not merely a bridge; it is a functional lever that

dictates conformational entropy, electronic vectoring, and metabolic liability.

Amide Linkers (

): Provide structural rigidity (partial double bond character), act as hydrogen bond (H-bond)
donors/acceptors, and often enforce a planar conformation essential for deep pocket binding
(e.g., Type II inhibitors).

Ether Linkers (

): Offer rotational flexibility (lower entropic barrier to folding if the binding pocket is
accessible), act solely as H-bond acceptors, and improve solubility/permeability profiles
while reducing polar surface area (PSA) compared to amides.
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Feature Amide Linker Ether Linker

Conformational Bias
Rigid (Planar, trans-
preferred)

Flexible (Rotatable,
gauche-effect)

H-Bonding Donor & Acceptor Acceptor Only

Metabolic Risk
Hydrolysis

(Proteases/Amidases)
O-Dealkylation (CYP450)

Solubility Moderate (Polar)
High (if solubilizing tail

attached)

| Primary Use Case | Scaffold orientation, Hinge binding | Solvent front extension, PROTACs |

Mechanistic Comparison & SAR Logic
Conformational Entropy and Binding Affinity
The potency of a kinase inhibitor is governed by the Gibbs free energy equation:

.

Amide Rigidity: Amides reduce the entropic penalty (

) of binding by pre-organizing the molecule into a bioactive conformation. If the kinase pocket
requires a flat, rigid ligand (e.g., the adenine pocket), an amide linker often yields higher
potency than an ether.

Ether Flexibility: Ethers introduce rotational degrees of freedom. While this increases the

entropic cost of binding (the molecule must "freeze" into position), it allows the ligand to

adapt to induced-fit pockets or solvent-exposed regions where the protein structure is

mobile.

Electronic Effects and H-Bonding
The "Donor" Deficit: A critical SAR checkpoint is whether the linker interacts with the kinase

hinge region (residues connecting N- and C-lobes). The hinge backbone typically requires an

H-bond donor. An amide
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can fulfill this; an ether oxygen cannot.

Dipole Orientation: Amides have a strong dipole that can interact with the gatekeeper residue

or the catalytic lysine (Lys721 in EGFR). Ethers have a weaker dipole, making them better

suited for hydrophobic channels.

Case Study: EGFR Inhibitor Optimization
Consider the optimization of quinazoline-based EGFR inhibitors (e.g., Gefitinib analogs).

The Challenge: Attaching a solubilizing morpholine tail to the quinazoline core.

Amide Attempt: Using an amide linker often locks the tail in a conformation that clashes with

the solvent front residues, reducing potency (

).

Ether Solution: A propoxy-ether linker provides sufficient flexibility for the morpholine group to

exit the ATP pocket and interact with the bulk solvent, improving potency (

) and cellular permeability.

Visualization: SAR Decision Logic
The following diagram illustrates the logical flow for selecting between an amide and an ether

linker during lead optimization.
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Lead Optimization:
Linker Selection

Does the linker contact
the Hinge Region?

Requirement:
H-Bond Donor needed

Yes

Requirement:
Solvent Channel Access

No

Is the pocket
narrow/flat?

Is the pocket
flexible/induced-fit?

SELECT AMIDE
(Rigidity + H-Bond Donor)

Yes

SELECT ETHER
(Flexibility + Solubility)

No (Steric Clash) No (Entropic Penalty High) Yes

Click to download full resolution via product page

Caption: Decision tree for selecting amide vs. ether linkers based on structural requirements of

the kinase binding pocket.

Experimental Protocols
To objectively compare ether vs. amide linkers, one must synthesize "Matched Molecular Pairs"

(MMP) and test them in a biochemical kinase assay.

Synthesis of Matched Molecular Pairs
Objective: Synthesize two analogs differing only by the linker (e.g., Core-O-R vs. Core-NHCO-

R).

Protocol A: Ether Linker Synthesis (Williamson Ether/Mitsunobu)
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Reagents: Phenolic core scaffold, Alcohol-tail (R-OH), Triphenylphosphine (

), DIAD (Diisopropyl azodicarboxylate).

Procedure (Mitsunobu):

Dissolve scaffold (1.0 eq), R-OH (1.2 eq), and

(1.5 eq) in anhydrous THF under

.

Cool to 0°C. Dropwise add DIAD (1.5 eq).

Stir at RT for 12h.

Validation: Monitor disappearance of phenol by TLC/LC-MS.

Purification: Silica flash chromatography.

Protocol B: Amide Linker Synthesis

Reagents: Aniline core scaffold, Carboxylic Acid-tail (R-COOH), HATU, DIPEA.

Procedure:

Dissolve R-COOH (1.1 eq) in DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 min

to activate ester.

Add Aniline core (1.0 eq).

Stir at RT for 4-6h.

Validation: LC-MS check for

peak corresponding to amide.

Biochemical Potency Assay (FRET-based)
Objective: Determine
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values to quantify potency differences.

Assay Setup: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

kit (e.g., LanthaScreen).

Reaction Mix:

Kinase (e.g., EGFR, 0.5 nM final).

Substrate (Fluorescein-PolyGT, 200 nM).

ATP (at

concentration, typically 10-50 µM).

Test Compounds (Ether vs. Amide analogs): Serial dilution (10 µM to 0.1 nM).

Incubation: 1 hour at Room Temperature in kinase buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35).

Detection: Add EDTA (to stop reaction) and Terbium-labeled antibody.

Readout: Measure FRET signal (Ex 340 nm, Em 495/520 nm) on a plate reader.

Analysis: Fit data to a sigmoidal dose-response equation:

Workflow Visualization
The following diagram details the experimental workflow for validating the linker effect.

Design MMP
(Core-O-R vs Core-NHCO-R)

Synthesis: Ether
(Mitsunobu/Williamson)

Synthesis: Amide
(HATU Coupling)

QC: NMR & LCMS
(Confirm Purity >95%)

Kinase Assay
(TR-FRET / ADP-Glo)

Pass Data Analysis
(IC50 Comparison)

Click to download full resolution via product page
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Caption: Experimental workflow from Matched Molecular Pair (MMP) design to biochemical

assay validation.

References
Impact of Linker Strain and Flexibility in Fragment-Based Inhibitor Design. Source: Journal of

Medicinal Chemistry.[1][2] URL:[Link]

Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Source: Journal of

Medicinal Chemistry (PMC). URL:[Link]

Design of Potent and Selective Hybrid Inhibitors of the Mitotic Kinase Nek2. Source: Journal

of Medicinal Chemistry.[1][2] URL:[Link]

Kinase Hinge Binders: Interaction Modes and Library Design. Source: Molecules / MDPI.

URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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